3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a selective inhibitor of cyclooxygenase-2. This compound combines a pyridine moiety with a methanesulfonyl group and a trifluoromethyl substituent, which may enhance its biological activity and selectivity.
The synthesis of 3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, maintaining an inert atmosphere (e.g., argon) during the reaction helps prevent unwanted side reactions. The progress can be monitored via techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography .
The molecular formula of 3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine is C₁₈H₁₄F₃N₃O₂S. The structure features:
The compound's molecular weight is approximately 393.38 g/mol. Spectroscopic data such as Infrared spectroscopy and Mass Spectrometry provide insights into functional groups and molecular integrity post-synthesis .
3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine participates in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure high yields and minimize side products. The use of palladium catalysts is common in these transformations due to their effectiveness in facilitating cross-coupling reactions.
The mechanism by which 3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine exerts its biological effects involves selective inhibition of cyclooxygenase-2, an enzyme involved in inflammatory processes. By inhibiting this enzyme, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
In vitro studies have shown that this compound exhibits significant selectivity for cyclooxygenase-2 over cyclooxygenase-1, indicating its potential for therapeutic applications with reduced gastrointestinal side effects associated with non-selective inhibitors .
3-(4-Methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine has significant potential in medicinal chemistry as:
Research continues to explore its full therapeutic potential, including modifications to enhance efficacy and reduce side effects .
The synthesis of 3-(4-methanesulfonylphenyl)-5-(trifluoromethyl)pyridin-2-amine hinges on sequential functionalization of the pyridine core, integrating three distinct pharmacophores: the 2-aminopyridine motif, the 4-methanesulfonylphenyl group, and the electron-withdrawing trifluoromethyl substituent. This multi-step approach ensures precise regiocontrol, critical for biological efficacy as demonstrated in COX-2 inhibitor scaffolds [3].
Installation of the C2-amino group employs Pd-catalyzed cross-coupling or direct ammonolysis. Pd(dba)₂/BINAP catalytic systems (8–9 mol%) enable efficient N-arylation of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines, achieving yields >70% under argon in refluxing 1,4-dioxane [2]. This method surpasses classical nucleophilic substitution, which requires harsh conditions (50 atm NH₃, ethanol, 50°C) and yields disordered crystalline products due to intermolecular N–H⋯N hydrogen bonding [7]. Catalyst selection proves pivotal: while DavePhos affords poor selectivity (17% yield), BINAP enhances N,N-diarylation efficiency (71% yield) by mitigating heterocyclic palladium coordination [2].
Table 1: Catalytic Systems for Pyridine Amination
Catalyst System | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Pd(dba)₂/DavePhos | NaOtBu | Dioxane | Reflux | 17 |
Pd(dba)₂/BINAP | NaOtBu | Dioxane | Reflux | 71 |
Uncatalyzed NH₃ | — | Ethanol | 50°C, 50 atm | 60 |
The 4-methanesulfonylphenyl moiety is introduced via Suzuki-Miyaura coupling or electrophilic sulfonylation. As demonstrated in COX-2 inhibitor synthesis, 4-(methylsulfonyl)phenylboronic acid undergoes Pd-mediated coupling with halogenated pyridines, followed by oxidation of methylthioethers using m-CPBA [3]. Alternative routes employ direct sulfonation of aryl iodides via CuI-catalyzed reaction with methanesulfonyl chloride, though regioselectivity challenges necessitate ortho-directing groups.
Trifluoromethylation leverages vapor-phase halogen exchange or copper-mediated methods. Liquid-phase chlorination of 3-picoline derivatives yields trichloromethyl intermediates, followed by SbF₃- or HF-mediated fluorination at >300°C [5]. Modern approaches utilize Umemoto’s reagent (Me₃S⁺ CF₃BF₄⁻) under photoredox catalysis for C–CF₃ bond formation on pre-assembled bromopyridines. Simultaneous vapor-phase chlorination/fluorination in fluidized-bed reactors provides 2,3,5-trisubstituted pyridines, with by-products recycled via hydrogenolysis [5].
Solvent selection critically impacts sulfonylation efficiency. Polar aprotic solvents (DMF, DMSO) enhance sulfonyl transfer kinetics but promote desulfitative by-products at >100°C. Conversely, chlorinated solvents (DCM) preserve sulfonyl integrity but slow reaction rates. Optimized protocols use toluene/DMF (4:1) at 80°C, balancing solubility and reactivity while suppressing hydrolysis of sulfonyl chlorides [3]. Post-sulfonylation crystallization from ethanol/water mixtures removes ionic impurities, leveraging the compound’s low aqueous solubility [7].
Table 2: Solvent Influence on Sulfonylation Efficiency
Solvent System | Reaction Rate | By-product Formation | Product Purity |
---|---|---|---|
DMF | High | Significant | 75–80% |
DCM | Low | Negligible | >90% |
Toluene/DMF (4:1) | Moderate | Low | 88–92% |
Regiocontrol during pyridine assembly employs Pd/BINAP for C–N coupling and CuI/1,10-phenanthroline for C–CF₃ bonds. BINAP’s bidentate phosphine ligands accelerate reductive elimination in Pd-catalyzed amination, suppressing N- vs. C-arylation side reactions [2]. For trifluoromethylation, CuSCF₃ generated in situ from CuI and AgSCF₃ enables C3-selective CF₃ installation, avoiding C5 regioisomers. Microwave assistance reduces reaction times but compromises scalability—a key limitation overcome by continuous-flow vapor-phase reactors [5].
The title compound’s purification is complicated by trifluoromethyl rotational disorder and hydrogen-bonded aggregates. Crystallographic analyses reveal centrosymmetric dimers via N–H⋯N bonds (d = 3.049 Å), necessitating repetitive recrystallization from ethanol to resolve disorder [7]. CF₃ group disorder, observed in 68.3:31.7 occupancy ratios, broadens ¹⁹F NMR signals (–61.9 ppm), requiring low-temperature (–40°C) measurements for accurate analysis [7]. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) separates regioisomeric impurities, while mass spectrometry confirms molecular ions via characteristic fragmentation: [M+H]⁺ at m/z 316.9 with major fragments at m/z 173 [C₇H₇F₃N₂]⁺ and m/z 155 [C₇H₅F₃N]⁺.
Table 3: Characterization Data for Key Intermediates
Structural Feature | Characterization Method | Key Spectral Data |
---|---|---|
Pyridine N–H | ¹H NMR (CDCl₃) | δ 5.15 (s, 2H) |
CF₃ group | ¹⁹F NMR | δ –61.9 (q, J=12.1 Hz) |
Centrosymmetric dimer | X-ray diffraction | N–H⋯N: 3.049 Å |
Molecular ion | HRMS (ESI+) | [M+H]⁺: 317.0432 |
The compound’s low solubility in alkanes contrasts with moderate solubility in ethanol (1.2 g/L at 25°C), guiding extraction protocols (ethyl acetate/water). Thermal degradation above 200°C precludes melt crystallization, emphasizing solvent-based techniques [1] [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5